

Application Notes & Protocols for Ombuoside Quantification by HPLC

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Compound of Interest

Compound Name: Ombuoside

Cat. No.: B1249156

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Introduction

Ombuoside is a flavonoid glycoside that has been isolated from medicinal plants such as *Gynostemma pentaphyllum* and *Stevia triflora*. As a member of the flavonoid family, **ombuoside** has garnered significant interest within the scientific community due to its potential therapeutic properties, including antimicrobial and antioxidant activities. Accurate and precise quantification of **ombuoside** in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of such phytochemicals.

This document provides a detailed protocol for the quantification of **ombuoside** using a validated HPLC method. Additionally, it includes information on the known biological activities of **ombuoside** and visual representations of a key antioxidant signaling pathway potentially modulated by flavonoids like **ombuoside**, as well as a general mechanism of antimicrobial action.

Quantitative Data Summary

The following tables summarize the key quantitative data for the HPLC method for **ombuoside** analysis, based on published research.

Table 1: HPLC Method Parameters for **Ombuoside** Quantification

Parameter	Value
Column	Reversed-phase C18 (Agilent Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm)
Mobile Phase	Methanol:Water (50:50, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	355 nm
Column Temperature	35°C
Injection Volume	20 µL

Table 2: Method Validation Data for **Ombuoside** Quantification

Parameter	Result
Linearity Range	3–800 mg/L
Correlation Coefficient (r^2)	0.999
Limit of Determination	0.12 mg/L
Recovery	100.7%
Relative Standard Deviation (RSD)	1.4%

Experimental Protocols

This section outlines the detailed methodologies for the quantification of **ombuoside** by HPLC.

Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **ombuoside** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (Methanol:Water, 50:50, v/v) to achieve concentrations within the linear range of the assay (e.g., 5, 10, 25, 50, 100, 250, 500, and 800 mg/L).
- **Filtration:** Filter each working standard solution through a 0.45 µm syringe filter before injection into the HPLC system.

Sample Preparation (from Plant Material)

- **Extraction:** A microwave-assisted extraction or other suitable extraction method can be employed. For a general approach, accurately weigh a known amount of dried and powdered plant material (e.g., 1 g of *Gynostemma pentaphyllum* leaves).
- **Solvent Extraction:** Add a suitable extraction solvent (e.g., methanol or ethanol) to the plant material in a defined ratio (e.g., 1:20 w/v).
- **Extraction Process:** Sonicate the mixture for a specified period (e.g., 30 minutes) or use another appropriate extraction technique.
- **Centrifugation and Filtration:** Centrifuge the extract to pellet the solid plant material. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
- **Dilution:** If necessary, dilute the filtered extract with the mobile phase to ensure the **ombuoside** concentration falls within the calibration curve range.

HPLC Analysis

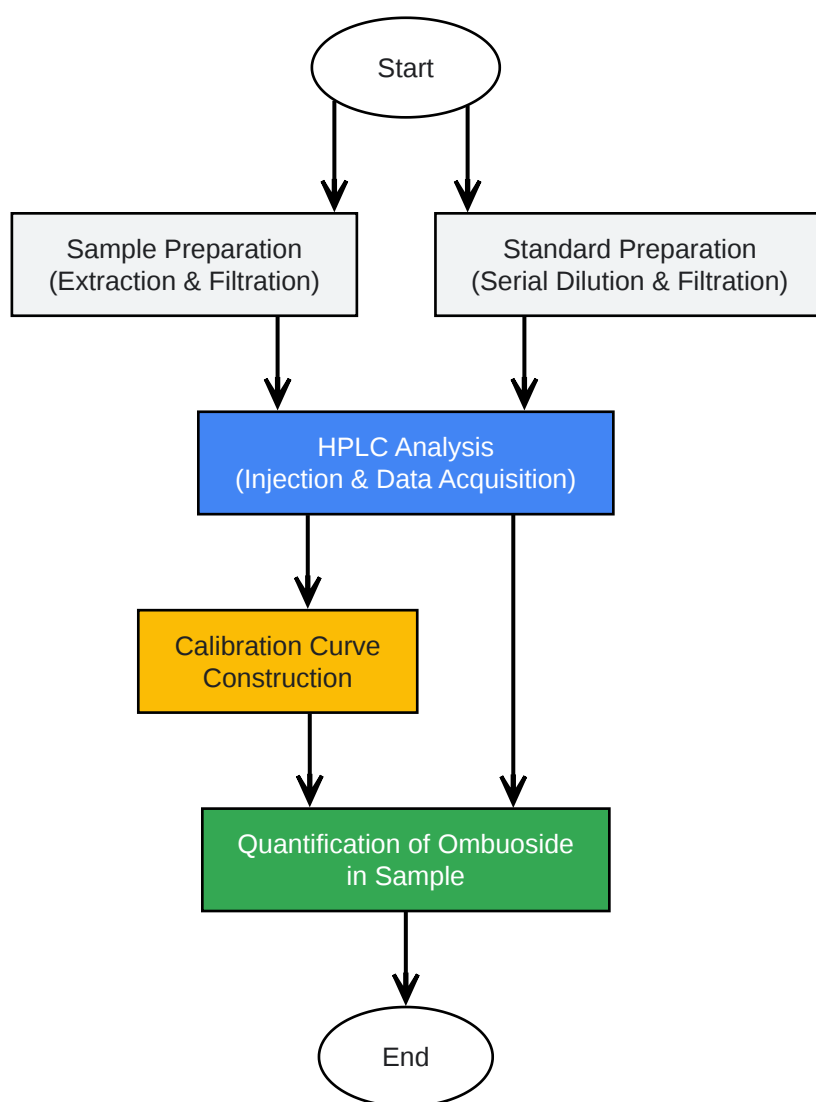
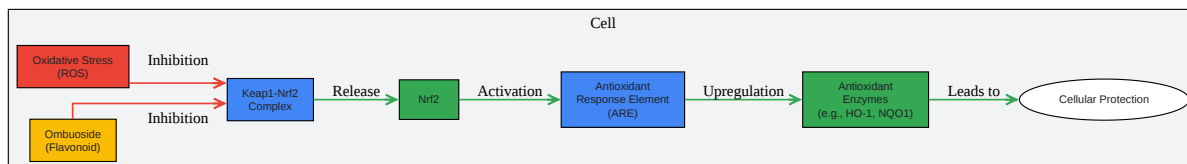
- **System Equilibration:** Equilibrate the HPLC system with the mobile phase (Methanol:Water, 50:50, v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- **Injection:** Inject 20 µL of the prepared standard solutions and sample extracts into the HPLC system.
- **Data Acquisition:** Record the chromatograms and integrate the peak area corresponding to **ombuoside**. The retention time for **ombuoside** should be consistent across all runs.

- Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of **ombuoside** in the sample extracts by interpolating their peak areas from the calibration curve.

Visualizations

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating a key antioxidant signaling pathway that flavonoids like **ombuoside** may influence, and the experimental workflow for HPLC quantification.



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